molecular formula C16H9ClN2O2 B3034686 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one CAS No. 206982-85-6

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one

Cat. No.: B3034686
CAS No.: 206982-85-6
M. Wt: 296.71 g/mol
InChI Key: RDEUNWISIPZVSL-UHFFFAOYSA-N
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Description

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one is a useful research compound. Its molecular formula is C16H9ClN2O2 and its molecular weight is 296.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship in Drug Design

  • Optimization of Non-Nucleoside Adenosine Deaminase Inhibitors: Research by Terasaka et al. (2004) focused on the optimization of potent non-nucleoside adenosine deaminase inhibitors, utilizing structure-based drug design. This research is significant for developing drugs targeting specific enzymes.

Vasorelaxant Properties

  • Vasorelaxant Active 3-Pyridinecarbonitriles: A study by Nofal et al. (2013) explored the synthesis of benzimidazole-based compounds with significant vasodilation properties. Such research is important in the development of treatments for cardiovascular diseases.

Antimicrobial Activity

  • Antimicrobial Activity of Benzimidazole Derivatives: Research such as that by Salahuddin et al. (2017) has shown that certain benzimidazole derivatives possess antimicrobial properties, which could be useful in developing new antibiotics.

DNA Binding and Cytotoxicity

  • Cytotoxicity of Schiff Base Copper(II) Complexes: Paul et al. (2015) synthesized benzimidazole containing compounds that demonstrated cytotoxic effects on various cancer cell lines. This indicates potential applications in cancer therapy.

Synthesis and Characterization

  • Synthesis of Benzimidazole Derivatives: Studies like Dubey et al. (2005) and Reddy et al. (2010) focus on the synthesis and structural characterization of benzimidazole derivatives, which is foundational for understanding their potential applications.

Molecular Docking and In Silico Studies

  • Molecular Docking of Triazoloquinazolinone Derivatives: Research by Wu et al. (2022) conducted molecular docking studies, suggesting potential interactions with proteins, which is crucial for drug development.

Excited State Intramolecular Proton Transfer

  • Proton Transfer Mechanisms: A study by Svechkarev et al. (2008) on the derivative of 3-hydroxychromone explored the excited state intramolecular proton transfer reaction, which is relevant in understanding chemical reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .

Future Directions

The future directions for this compound could involve further studies to explore its potential biological activities and therapeutic uses .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-8-5-6-11-12(7-8)19-16(18-11)13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEUNWISIPZVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=C(N3)C=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
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2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
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2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
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2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
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2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
Reactant of Route 6
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2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one

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